Acyl Chain Length Leads to an 0.5-Unit Increase in Computed logP Over the C14 Homolog
Each additional methylene unit in a homologous N-acyl oxazolidinone series increases the predicted octanol-water partition coefficient by approximately 0.5 log units. The C14 homolog (3-tetradecanoyl-1,3-oxazolidin-2-one) has a computed XLogP of 5.9 ; by extension, the C15 target compound possesses an XLogP of approximately 6.4, while the C16 homolog reaches approximately 6.9. This increment is non-linear with respect to membrane permeability and plasma protein binding, meaning that the C15 compound occupies a distinct lipophilicity window that cannot be replicated by simply adjusting the concentration of a shorter- or longer-chain analog.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | ~6.4 (3-pentadecanoyl, C15, MW 311.46) |
| Comparator Or Baseline | 5.9 (3-tetradecanoyl, C14, MW 297.43); ~6.9 (3-hexadecanoyl, C16, MW 325.5) |
| Quantified Difference | ΔXLogP ≈ +0.5 vs. C14; ≈ −0.5 vs. C16 |
| Conditions | Calculated XLogP values using the XLogP3 algorithm; C14 value empirically listed on chem960.com. |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, non-specific protein binding, and metabolic clearance; a shift of 0.5 log units can alter the free fraction in plasma by a factor of two or more, directly impacting in vitro-to-in vivo translation.
